4-Butoxyphenylisothiocyanate
Description
Contextual Significance of Isothiocyanates in Modern Organic Chemistry
Isothiocyanates are not merely laboratory curiosities; they are found in nature, most notably as the compounds responsible for the sharp taste of mustard, horseradish, and wasabi. wikipedia.org In the realm of organic synthesis, they serve as versatile building blocks for the creation of more complex molecules, including a range of sulfur and nitrogen-containing heterocycles. kiku.dk Their ability to readily react with nucleophiles such as amines, alcohols, and thiols has been exploited in numerous applications, from the Edman degradation for peptide sequencing to the synthesis of thioureas and dithiocarbamates. Current time information in Bangalore, IN.
The reactivity of isothiocyanates has also drawn significant attention from medicinal chemists. Numerous studies have explored the biological activities of isothiocyanates, with research indicating their potential as antimicrobial and anti-inflammatory agents. nih.govresearchgate.net
Overview of Aryl Isothiocyanates in Contemporary Research
Aryl isothiocyanates, where the -N=C=S group is attached to an aromatic ring, represent a particularly important subclass. The electronic properties of the aryl ring can be systematically modified by the introduction of various substituents, allowing for fine-tuning of the reactivity and biological properties of the molecule. nih.gov This has made aryl isothiocyanates a fertile ground for research, particularly in the development of new therapeutic agents. For instance, studies have shown that the nature of the substituent on the aromatic ring can influence the biological activity of these compounds. nih.gov
The synthesis of aryl isothiocyanates is a well-established area of organic chemistry, with several general methods available. A common approach involves the reaction of a primary arylamine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.gov Other methods include the use of thiophosgene (B130339) or its less hazardous alternatives. kiku.dk
Rationale for Dedicated Research on 4-Butoxyphenylisothiocyanate
The specific focus on this compound, which has the CAS number 3460-52-2, stems from the broader interest in understanding how modifying the structure of aryl isothiocyanates affects their properties. chemical-suppliers.eu The "4-butoxy" group (a butyl group attached to the phenyl ring via an oxygen atom at the para position) is an electron-donating group. Its presence is expected to influence the electronic distribution within the aromatic ring and the reactivity of the isothiocyanate functional group.
Research into analogous compounds, such as 4-methoxyphenyl (B3050149) isothiocyanate, has provided a foundation for understanding the behavior of such molecules. sigmaaldrich.com Studies on these related compounds have explored their utility in the synthesis of various heterocyclic systems and have evaluated their biological activities. researchgate.net By investigating this compound, chemists can build upon this knowledge, exploring how the longer butoxy chain, compared to a methoxy (B1213986) group, impacts factors like solubility, steric hindrance, and biological interactions. This systematic variation of the substituent allows for the development of a more comprehensive understanding of structure-activity relationships within the aryl isothiocyanate class.
Below is a table summarizing the key properties of this compound and a closely related compound for comparison.
| Property | This compound | 4-Methoxyphenyl isothiocyanate |
| CAS Number | 3460-52-2 chemical-suppliers.eu | 2284-20-0 sigmaaldrich.com |
| Molecular Formula | C11H13NOS lookchem.cn | C8H7NOS sigmaaldrich.com |
| Molecular Weight | 207.29 g/mol | 165.21 g/mol sigmaaldrich.com |
| Boiling Point | Not readily available | 280-281 °C sigmaaldrich.com |
| Melting Point | Not readily available | 18 °C sigmaaldrich.com |
| Density | Not readily available | 1.196 g/mL at 25 °C sigmaaldrich.com |
The detailed study of this compound contributes to the broader library of well-characterized organic compounds, providing a specific data point that helps to refine our understanding of chemical principles and informs the design of new molecules with desired properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butoxy-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-6-4-10(5-7-11)12-9-14/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMIJSFEORYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 4 Butoxyphenylisothiocyanate Reactivity
Fundamental Reaction Pathways of the Isothiocyanate Functional Group
The isothiocyanate moiety is a heterocumulene, and its reactivity is dominated by the electrophilic nature of the central carbon atom. This allows for two primary classes of reactions: nucleophilic additions and cycloadditions.
Nucleophilic addition is the most common reaction pathway for isothiocyanates. foodandnutritionjournal.org The electron-deficient carbon atom of the –N=C=S group is readily attacked by nucleophiles (Nu:). foodandnutritionjournal.org This reaction generally proceeds via a two-step mechanism. The initial attack of the nucleophile on the central carbon atom leads to the formation of a tetrahedral intermediate. This intermediate is then typically protonated, often by the solvent or upon workup, to yield the final stable addition product, which is a thiourea (B124793) derivative when the nucleophile is an amine.
The general mechanism can be depicted as: R-N=C=S + Nu:⁻ → R-N=C(S)-Nu⁻ → R-NH-C(=S)-Nu
Common nucleophiles include primary and secondary amines, which form N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. Alcohols and thiols can also react, though typically under basic conditions or with catalysis, to form thiocarbamates and dithiocarbamates. The rate of these addition reactions is highly dependent on the nucleophilicity of the attacking species and the electrophilicity of the isothiocyanate's carbon atom. cas.cz Studies on various isothiocyanates have shown that reaction rates are influenced by factors such as the pH of the medium and the pKa of the nucleophilic compound. nih.gov
A visible-light-mediated photoredox catalysis approach has also been developed for the nucleophilic addition of α-aminoalkyl radicals to aryl isothiocyanates, expanding the scope of these reactions to include sp³ C-H bond functionalization. organic-chemistry.orgacs.org
Isothiocyanates can participate as dipolarophiles in cycloaddition reactions, reacting with 1,3-dipoles to form five-membered heterocyclic rings. publish.csiro.au In these reactions, the isothiocyanate can utilize either its C=N or C=S double bond. The regioselectivity of the cycloaddition (i.e., which double bond reacts) is influenced by both the electronic properties of the isothiocyanate and the 1,3-dipole. publish.csiro.au
For instance, [3+2] cycloaddition reactions between aziridines and isothiocyanates have been shown to occur rapidly under catalysis by iron(III) chloride (FeCl₃), yielding thiazolidine (B150603) derivatives with high chemo- and stereoselectivity. rsc.org Similarly, nitrones have been observed to react with isothiocyanates. While phenyl isothiocyanate tends to undergo cycloaddition with nitrones at the C=N bond, substituted aryl isothiocyanates often show a preference for reaction at the C=S bond, although the resulting 1,4,2-oxathiazolidine imine cycloadducts can be unstable. publish.csiro.au Chiral thiourea catalysts have also been employed to facilitate asymmetric [3+2] cycloaddition reactions, for example, between isothiocyanates and methylene (B1212753) indolinones. researchgate.net
Structure-Reactivity Relationships in 4-Butoxyphenylisothiocyanate
The reactivity of the isothiocyanate group in this compound is modulated by the electronic and steric properties of the 4-butoxyphenyl substituent attached to the nitrogen atom.
The 4-butoxy group (–O–(CH₂)₃–CH₃) on the phenyl ring significantly influences the electronic density of the isothiocyanate functional group. This influence is a combination of two opposing effects:
Resonance Effect (+R): The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect is particularly strong when the substituent is in the para position, as it is in this compound. This donation of electron density increases the electron density on the phenyl ring and, by extension, on the nitrogen atom of the isothiocyanate group. This makes the nitrogen less electron-withdrawing, which in turn reduces the electrophilicity of the central carbon atom of the –N=C=S moiety.
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the phenyl ring through the sigma bond.
For alkoxy groups in the para position, the resonance effect (+R) is dominant over the inductive effect (-I). The net result is that the 4-butoxy group acts as an electron-donating group (EDG). This increase in electron density on the isothiocyanate group deactivates it towards nucleophilic attack. nih.gov Consequently, this compound is expected to be less reactive towards nucleophiles than phenyl isothiocyanate or phenyl isothiocyanates bearing electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) groups. nih.govresearchgate.net
The effect of substituents on the reaction rate can be quantified and compared. The table below illustrates the expected relative reactivity based on the electronic nature of the substituent at the para position of a phenyl isothiocyanate.
Table 1: Influence of para-Substituents on the Relative Rate of Nucleophilic Addition to Phenyl Isothiocyanates
| Substituent (X) in X-C₆H₄-NCS | Electronic Effect | Expected Relative Rate (k_rel) |
|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | > 1 |
| -Cl | Weak Electron-Withdrawing | > 1 |
| -H | Reference | 1 |
| -CH₃ | Weak Electron-Donating | < 1 |
| -OCH₃ | Strong Electron-Donating | << 1 |
| -O(CH₂)₃CH₃ | Strong Electron-Donating | << 1 |
Compared to a smaller substituent like a methyl or methoxy (B1213986) group, the butoxy group presents a larger steric profile. This effect is generally less pronounced than for ortho-substituted analogues but can still be significant, particularly when the reacting nucleophile is also sterically demanding. researchgate.net For a given electronic effect, an increase in the steric bulk of the substituent on the isothiocyanate or on the nucleophile will generally lead to a decrease in the reaction rate. foodandnutritionjournal.orgresearchgate.net
Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools in physical organic chemistry for quantifying the effects of structure on reactivity. wikipedia.orgic.ac.uk These relationships correlate the logarithms of rate constants (log k) or equilibrium constants (log K) from a series of related reactions to substituent constants that quantify electronic (σ) and steric (E_s) effects. wikipedia.orgdalalinstitute.com
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the reference (unsubstituted) reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
For reactions of aryl isothiocyanates with nucleophiles, a Hammett plot of log(k/k₀) versus σ is often linear. rsc.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating ones (which have negative σ values). This is because a negative charge develops in the transition state during the rate-determining nucleophilic attack, which is stabilized by EWGs. rsc.org
The 4-butoxy group is an electron-donating group with a negative Hammett σ_para_ value. Therefore, in a reaction with a positive ρ value, this compound would be expected to react more slowly than unsubstituted phenyl isothiocyanate.
Table 2: Hammett Substituent Constants (σ_p_) for Common para-Substituents
| Substituent | σ_p_ Value |
|---|---|
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -Cl | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -O(CH₂)₃CH₃ | -0.32 |
Data sourced from standard physical organic chemistry texts.
The Taft equation further refines this relationship by explicitly accounting for steric effects (E_s) in addition to polar/electronic effects (σ*), which is particularly useful for aliphatic systems or when ortho-substituents are involved. wikipedia.orgdalalinstitute.com
Reactivity of the Butoxyphenyl Moiety in Chemical Transformations
The reactivity of this compound is dominated by the chemistry of the isothiocyanate (-N=C=S) functional group. The butoxyphenyl group, consisting of a benzene (B151609) ring substituted with a butoxy group (-OC₄H₉), is generally less reactive under the conditions typically used to transform the isothiocyanate moiety. The butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the lone pairs on the oxygen atom that can be donated to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion). fscj.educureffi.org
However, in the context of the reactions that this compound typically undergoes, such as additions to the C=S bond, the butoxyphenyl moiety often acts as a spectator. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) that would target the aromatic ring require strong electrophiles and acidic catalysts. masterorganicchemistry.com These conditions can often be incompatible with the sensitive isothiocyanate group, which can react with strong acids or electrophiles.
Transformations involving the n-butyl chain of the butoxy group, such as free-radical halogenation at the benzylic-like position, are possible but are not commonly reported for this specific compound, as reaction conditions might affect the isothiocyanate group. The chemical behavior of the butoxy group itself is similar to that of an ether; it is relatively inert except under strongly acidic conditions that could cleave the ether linkage. The steric bulk of the butoxy group, particularly if it were a tert-butoxy (B1229062) group, could influence the reactivity of the molecule, but the straight-chain n-butoxy group has a lesser steric impact. masterorganicchemistry.com
Elucidation of Reaction Mechanisms Involving this compound
The isothiocyanate functional group is a highly electrophilic heterocumulene, making this compound a versatile building block for various chemical transformations. The central carbon atom is susceptible to nucleophilic attack, which is the basis for most of its reaction mechanisms. foodandnutritionjournal.org
Hydrophosphinylation is the addition of a P-H bond from a phosphorus-containing nucleophile, such as a secondary phosphine (B1218219) oxide (SPO), across the C=N or C=S bond of the isothiocyanate. This reaction provides an atom-economical route to phosphinylthiocarboxamides, which are phosphorus analogs of thioureas. acs.orgworktribe.com
Recent studies have demonstrated that this transformation can proceed efficiently under catalyst-free conditions. acs.orgworktribe.com The proposed mechanism involves the direct nucleophilic attack of the phosphorus atom of the secondary phosphine oxide onto the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer from the phosphorus to the nitrogen atom, yielding the final phosphinylthiocarboxamide product. researchgate.net
A general mechanism for the catalyst-free hydrophosphinylation of an aryl isothiocyanate is as follows:
Nucleophilic Attack: The secondary phosphine oxide, HP(O)R₂, attacks the central carbon atom of the isothiocyanate, R'-N=C=S.
Intermediate Formation: A transient, zwitterionic intermediate is formed.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the phosphorus center to the nitrogen atom to neutralize the charges.
Product Formation: The stable N-phosphinylthiocarboxamide product is formed.
While specific data for this compound is not detailed, the reaction is tolerant of various substituents on the aryl isothiocyanate, including electron-donating alkoxy groups. acs.org Research on similar compounds shows excellent yields under mild, often solvent-free or low-solvent, conditions. acs.orgworktribe.com
| Aryl Isothiocyanate | Phosphine Oxide | Conditions | Yield |
|---|---|---|---|
| Phenylisothiocyanate | Diphenylphosphine oxide | Neat, 25 °C, 2 h | 90% |
| 4-Tolylisothiocyanate | Diphenylphosphine oxide | 2-MeTHF, 25 °C, 2 h | 95% |
| 4-Chlorophenylisothiocyanate | Diphenylphosphine oxide | 2-MeTHF, 25 °C, 2 h | 94% |
| 4-Methoxyphenylisothiocyanate | Diphenylphosphine oxide | 2-MeTHF, 25 °C, 2 h | 90% |
The electrophilic nature of the isothiocyanate group makes this compound an excellent substrate for cyclization and annulation reactions to form a wide variety of sulfur- and nitrogen-containing heterocycles. uou.ac.inrsc.orgzioc.rujmchemsci.com These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.
A common and straightforward example is the synthesis of N,N'-disubstituted thioureas through the reaction with primary or secondary amines. The mechanism is a simple nucleophilic addition of the amine's nitrogen to the isothiocyanate carbon, followed by proton transfer to form the stable thiourea.
More complex heterocyclic systems, such as thiadiazoles, can also be synthesized. For instance, 1,2,4-thiadiazoles can be formed from the reaction of this compound with amidines. acs.orgresearchgate.netacs.org A proposed mechanism under basic conditions involves the following steps:
Thioacylation: The amidine first acts as a nucleophile, attacking the isothiocyanate carbon to form a thioacylamidine intermediate.
Deprotonation: A base (e.g., NaH) deprotonates one of the nitrogen atoms of the intermediate. acs.org
Intramolecular Cyclization & Oxidative Coupling: The resulting anion undergoes an intramolecular nucleophilic attack on the sulfur atom (or a radical-mediated process), followed by dehydrogenation (oxidation) to form the stable aromatic 1,2,4-thiadiazole (B1232254) ring. acs.org
This method provides a direct route to unsymmetrically substituted thiadiazoles.
| Reactant | Isothiocyanate | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Amine (R'-NH₂) | This compound | Thiourea | Nucleophilic Addition |
| Acylhydrazide | This compound | 1,3,4-Thiadiazole | Cyclocondensation sbq.org.br |
| Amidine | This compound | 1,2,4-Thiadiazole | Dehydrogenative Cyclization acs.org |
| N-Tosylhydrazone + Sulfur | (Precursor to) 1,2,3-Thiadiazole | 1,2,3-Thiadiazole | Hurd-Mori Cyclization mdpi.com |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Butoxyphenylisothiocyanate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Butoxyphenylisothiocyanate. It provides detailed information about the chemical environment of each carbon and hydrogen atom within the molecule.
For this compound, ¹H and ¹³C NMR spectra would yield characteristic signals corresponding to the butoxy group, the aromatic ring, and the isothiocyanate functional group. The chemical shifts (δ) are influenced by the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted data based on standard chemical shift ranges and data for analogous structures.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-a, H-a' (Aromatic) | ~7.15 (d, J ≈ 8.8 Hz) | ~127.0 |
| H-b, H-b' (Aromatic) | ~6.90 (d, J ≈ 8.8 Hz) | ~115.0 |
| C-c (Aromatic, C-O) | - | ~158.0 |
| C-d (Aromatic, C-NCS) | - | ~128.0 |
| C-e (Isothiocyanate, NCS) | - | ~135.0 (often broad) glaserchemgroup.com |
| H-f (Butoxy, -OCH₂-) | ~3.98 (t, J ≈ 6.5 Hz) | ~68.0 |
| C-f (Butoxy, -OCH₂-) | - | ~31.2 |
| H-g (Butoxy, -CH₂-) | ~1.78 (quint, J ≈ 7.0 Hz) | ~19.3 |
| C-g (Butoxy, -CH₂-) | - | ~13.8 |
| H-h (Butoxy, -CH₂-) | ~1.50 (sext, J ≈ 7.4 Hz) | - |
| C-h (Butoxy, -CH₂-) | - | - |
| H-i (Butoxy, -CH₃) | ~0.98 (t, J ≈ 7.4 Hz) | - |
| C-i (Butoxy, -CH₃) | - | - |
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the butoxy chain, showing correlations between H-f/H-g, H-g/H-h, and H-h/H-i.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton (C-a, C-b, C-f, C-g, C-h, C-i).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, key correlations would include the one between the ether methylene (B1212753) protons (H-f) and the aromatic carbon C-c, confirming the ether linkage to the ring. It can also be used to confirm the assignment of the quaternary carbons, including the often broad and difficult-to-observe isothiocyanate carbon (C-e). glaserchemgroup.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which helps to confirm the spatial arrangement of the molecule, such as the proximity of the ether methylene protons (H-f) to the aromatic protons (H-b). nih.gov
Solid-State NMR (SSNMR) spectroscopy is a powerful non-destructive technique for analyzing the bulk properties of solid samples without the need for dissolution. mdpi.com Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), SSNMR can provide information on the conformation and packing of this compound molecules in the solid state. acs.orgmdpi.com It is particularly valuable for analyzing samples where solubility is limited or for studying the compound within a solid matrix. mdpi.com The chemical shifts in SSNMR are influenced by the molecular packing and polymorphic form, providing data that is complementary to solution-state NMR. acs.org
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This allows for the calculation of a chemical formula, confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. bohrium.com This fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would involve cleavage of the ether bond, fragmentation of the butyl chain, and loss of the isothiocyanate group. nih.govnih.govthieme-connect.de
Table 2: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound Predicted data based on established fragmentation rules for related functional groups.
| m/z of Fragment Ion | Proposed Structure / Neutral Loss | Fragmentation Pathway |
| 208.08 | [M+H]⁺ | Protonated parent molecule |
| 152.06 | Loss of C₄H₈ (Butene) | Cleavage of the butoxy group with hydrogen rearrangement (McLafferty-type rearrangement for the ether) thieme-connect.de |
| 135.03 | Loss of C₄H₉O• (Butoxy radical) followed by H• abstraction or loss of C₄H₈ and NH₃ | Complex fragmentation involving the ether and isothiocyanate groups |
| 109.04 | [HOC₆H₄NH₂]⁺ | Cleavage of the C-NCS bond and reduction |
| 93.06 | [HOC₆H₅]⁺ (Phenol ion) | Cleavage of the ether and isothiocyanate moieties |
| 57.07 | [C₄H₉]⁺ (Butyl cation) | Alpha-cleavage at the ether oxygen libretexts.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile compounds. nih.gov Given its structure, this compound is expected to be sufficiently volatile for GC-MS analysis. mdpi.com The gas chromatogram provides a retention time specific to the compound under defined conditions, while the mass spectrometer provides a mass spectrum based on electron ionization (EI). The EI mass spectrum typically shows extensive fragmentation, which is highly reproducible and can be compared against spectral libraries for identification. tandfonline.comscispace.com However, thermal degradation in the GC inlet can sometimes be a concern for certain isothiocyanates, potentially leading to the formation of other products. acs.orgnih.gov
For derivatives of this compound that may be less volatile or thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov It is also highly effective for analyzing the compound in complex biological or food matrices. bohrium.com Reversed-phase HPLC is commonly used for separation. acs.org Because isothiocyanates can have poor ionization efficiency, derivatization with agents such as N-acetyl-l-cysteine (NAC) is sometimes performed prior to analysis to form a dithiocarbamate (B8719985), which enhances detection by electrospray ionization (ESI). acs.orgnih.govacs.orgnih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for quantifying the compound and its metabolites. bohrium.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique molecular fingerprint based on the vibrational modes of its functional groups. wikipedia.org This technique is particularly useful for the characterization of isothiocyanates due to the strong and characteristic absorption of the –N=C=S group.
The analysis of this compound and its derivatives by FTIR reveals key vibrational bands that confirm its structure. The most prominent feature in the IR spectrum of isothiocyanates is the asymmetric stretching vibration of the -N=C=S group, which typically appears as a strong and broad band in the region of 2000-2200 cm⁻¹. tandfonline.com This distinctive band is often a doublet. tandfonline.com Another characteristic band is the symmetric stretching of the NCS group, which is observed as an overtone band around 990–1090 cm⁻¹. tandfonline.com
In addition to the isothiocyanate group, the FTIR spectrum of this compound would also exhibit bands corresponding to the butoxy and phenyl groups. These include C-H stretching vibrations of the alkyl chain and the aromatic ring, C=C stretching vibrations of the phenyl ring, and C-O stretching vibrations of the ether linkage. The precise positions of these bands can be influenced by the molecular environment and any intermolecular interactions.
Table 1: General FTIR Peak Assignments for Isothiocyanates
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2000-2200 | Asymmetric stretch of -N=C=S | Strong, Broad |
| ~990-1090 | Symmetric stretch of -N=C=S | Medium |
| ~3100-3000 | Aromatic C-H stretch | Medium to Weak |
| ~2960-2850 | Aliphatic C-H stretch | Strong |
| ~1600, ~1500 | Aromatic C=C stretch | Medium |
| ~1250 | Aryl-O stretch | Strong |
This table provides generalized ranges for isothiocyanates. Specific values for this compound may vary.
Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of samples without extensive preparation. mdpi.commdpi.com This method has been successfully used for the determination of total isothiocyanate content in various matrices. mdpi.com
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. bruker.com While FTIR is based on absorption, Raman spectroscopy relies on changes in the polarizability of a molecule during vibration. This often results in different selection rules, meaning that vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.
For isothiocyanates, the symmetric stretching vibration of the –N=C=S group, which is often weak in the IR spectrum, can give rise to a strong Raman band. tandfonline.com The characteristic stretching modes of the isothiocyanate group are typically observed in the mid-infrared region between 1990–2280 cm⁻¹. tandfonline.com The analysis of the Raman spectrum of this compound can provide valuable information about its molecular structure and symmetry.
Surface-enhanced Raman spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto certain metal surfaces. This has been applied to the study of transition-metal isothiocyanate adsorbates, where the frequency of the C-N stretching mode was found to be sensitive to the electrode potential and the nature of the coordinated metal. dtic.milacs.org
Table 2: General Raman Peak Assignments for Isothiocyanates
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
| 1990–2280 | Asymmetric stretch of -N=C=S | Variable |
| ~1000-1100 | Symmetric stretch of -N=C=S | Strong |
| ~1600 | Aromatic C=C stretch | Strong |
| ~800-900 | Ring breathing (phenyl) | Medium |
This table provides generalized ranges for isothiocyanates. Specific values for this compound may vary.
X-ray Crystallography for Precise Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This would allow for the accurate determination of the geometry of the isothiocyanate group, the conformation of the butoxy chain, and the planarity of the phenyl ring. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.
The structural elucidation of related isothiocyanate derivatives by X-ray crystallography has provided valuable insights into their molecular architecture. cdnsciencepub.commdpi.com For example, the crystal structure of tetrameric phosphonitrilic isothiocyanate revealed details about the P-N bond lengths and the conformation of the phosphonitrilic ring. cdnsciencepub.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 18.2 |
| β (°) | 95.5 |
| Volume (ų) | 1100 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
This is a hypothetical data table and does not represent experimentally determined values for this compound.
Advanced Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a substance. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful analytical tools widely used for the analysis of isothiocyanates.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isothiocyanates. mdpi.comacs.org It is frequently used for both qualitative and quantitative analysis, as well as for preparative purification. mdpi.comacs.org
The separation of this compound by HPLC would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier like trifluoroacetic acid. acs.orgoiv.int Detection is commonly achieved using a UV detector, as the phenyl ring in this compound provides a chromophore that absorbs UV light. acs.org The optimal detection wavelength would be determined by measuring the UV-Vis spectrum of the compound. For some isothiocyanates, detection at lower wavelengths (around 210 nm) can increase sensitivity. acs.org
For isothiocyanates that lack a strong UV chromophore, pre-column or post-column derivatization can be employed to enhance detection. mdpi.com A common derivatization reaction involves the use of 1,2-benzenedithiol, which forms a product that can be detected by HPLC. mdpi.com
Table 4: Example HPLC Method Parameters for Isothiocyanate Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
These are example parameters and would require optimization for the specific analysis of this compound.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). technologynetworks.com This results in significantly higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. technologynetworks.comskyepharma.com
The application of UHPLC for the analysis of this compound would offer several advantages, including improved peak separation from potential impurities and a shorter run time. UHPLC systems operate at much higher pressures than HPLC systems, which is a key factor in their enhanced performance. technologynetworks.com
UHPLC is often coupled with mass spectrometry (MS) to provide even greater sensitivity and selectivity. researchgate.netresearchgate.net UHPLC-MS/MS methods have been developed for the simultaneous analysis of various isothiocyanates and their metabolites in complex biological matrices. acs.org Derivatization with reagents like N-acetyl-l-cysteine (NAC) can be used to improve the detection of isothiocyanates in MS. nih.govwur.nl
Table 5: Example UHPLC Method Parameters for Isothiocyanate Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | MS/MS |
| Injection Volume | 2 µL |
These are example parameters and would require optimization for the specific analysis of this compound.
Preparative Chromatography for Compound Isolation
Preparative chromatography is an essential technique for the isolation and purification of target compounds from complex mixtures on a larger scale than analytical chromatography. In the context of synthetic isothiocyanates, such as this compound and its derivatives, preparative chromatography is crucial for removing starting materials, by-products, and other impurities following a chemical reaction. The goal is to obtain the desired compound with a high degree of purity, suitable for subsequent analytical characterization, biological testing, or as a reference standard.
The primary mode of preparative chromatography used for the purification of synthetic, moderately polar organic compounds like this compound is normal-phase column chromatography using silica (B1680970) gel. This technique separates compounds based on their polarity. The crude reaction mixture is typically loaded onto a column packed with silica gel, and a solvent system (mobile phase) is passed through the column to elute the components at different rates.
The selection of the mobile phase is critical for achieving effective separation. For isothiocyanate derivatives, a common approach involves using a binary solvent system, typically a non-polar solvent mixed with a more polar solvent. nih.gov The polarity of the eluent is carefully tuned to allow the target compound to move down the column while retaining impurities more strongly or allowing them to elute much faster. The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. nih.govresearchgate.net
Research on the purification of various synthetic isothiocyanates demonstrates the utility of silica gel column chromatography. For instance, in the synthesis of certain artemisinin-isothiocyanate derivatives, purification was achieved using flash column chromatography on silica gel (200–300 mesh) with a petroleum ether/ethyl acetate (B1210297) gradient. rsc.org Similarly, other synthetic isothiocyanates have been purified using a hexane/acetone mixture as the eluent. nih.gov The purification of derivatives of 4-(α-L-rhamnosyloxy)benzylisothiocyanate also relied on silica gel column chromatography with solvent systems like hexane/EtOAc. researchgate.netscielo.br
While high-performance liquid chromatography (HPLC) is often used for the analysis of isothiocyanates, preparative HPLC can also be employed for high-purity isolation, particularly for challenging separations or when very high purity is required. oup.comlcms.cz Reversed-phase (RP) HPLC, using a C18 stationary phase with a mobile phase like acetonitrile and water, is a common configuration. oup.com The retention of phenylisothiocyanate derivatives in RP-HPLC is influenced by the substituents on the phenyl ring, affecting their affinity for the stationary phase. mdpi.com
The table below outlines a typical preparative silica gel chromatography setup for the purification of a synthetic isothiocyanate like this compound, based on established methods for analogous compounds.
Table 1: Illustrative Parameters for Preparative Silica Gel Chromatography of this compound
| Parameter | Description | Typical Values/Ranges |
| Stationary Phase | The solid adsorbent used to pack the column. | Silica Gel (e.g., 200-400 mesh) |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3 v/v) or Petroleum Ether/Acetone gradients |
| Loading Technique | Method of applying the crude sample to the column. | Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in a minimal amount of mobile phase) |
| Elution Mode | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (increasing solvent polarity over time) |
| Fraction Collection | Collecting the eluate in separate portions. | Manual or automated fraction collection based on volume or time |
| Monitoring | Technique to identify fractions containing the target compound. | Thin-Layer Chromatography (TLC) with UV visualization |
Following fraction collection, those containing the pure compound, as determined by TLC, are combined. The solvent is then removed, typically using a rotary evaporator, to yield the purified this compound. The purity of the isolated compound is subsequently verified using analytical techniques such as analytical HPLC, NMR spectroscopy, and mass spectrometry.
Computational and Theoretical Studies of 4 Butoxyphenylisothiocyanate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and various reactivity parameters.
Density Functional Theory (DFT) has become a popular and robust method in computational chemistry for studying the electronic structure of medium to large systems, offering a balance of accuracy and computational cost. physchemres.org DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. physchemres.orgmdpi.com This approach is widely used to understand chemical reactivity and stability. physchemres.org
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger energy gap between HOMO and LUMO signifies greater hardness and lower reactivity. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. physchemres.org
Nucleophilicity Index (N): This describes the electron-donating capability of a molecule. nih.gov
Below is a hypothetical data table of global reactivity descriptors for 4-butoxyphenylisothiocyanate, calculated at a typical DFT level like B3LYP/6-311++G(d,p). mdpi.com
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT; values are illustrative.
| Descriptor | Symbol | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. physchemres.org |
| LUMO Energy | ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. physchemres.org |
| Energy Gap | ΔE | 5.65 | ELUMO - EHOMO; a larger gap indicates higher kinetic stability. mdpi.com |
| Electronegativity | χ | 4.025 | Indicates a moderate tendency to attract electrons. |
| Chemical Hardness | η | 2.825 | Suggests moderate stability and resistance to deformation of the electron cloud. |
| Chemical Softness | S | 0.354 | Reciprocal of hardness. |
| Electrophilicity Index | ω | 2.868 | Indicates a significant capacity to act as an electrophile, likely centered on the isothiocyanate group. |
While global indices describe the molecule as a whole, local reactivity descriptors identify which specific atoms or regions within the molecule are most reactive. mdpi.com The Fukui function, ƒ(r), is a key local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comnih.gov It helps predict the sites for electrophilic, nucleophilic, and radical attacks. nih.gov
ƒ+(r): Predicts the site for a nucleophilic attack (where an electron is best accepted). This is associated with the distribution of the LUMO. researchgate.net
ƒ-(r): Predicts the site for an electrophilic attack (where an electron is most easily donated). This is associated with the distribution of the HOMO. researchgate.net
For this compound, an analysis of the condensed Fukui functions would likely reveal the carbon atom of the isothiocyanate group (-N=C=S) as the primary site for nucleophilic attack (highest ƒ+ value), while the sulfur and nitrogen atoms would be potential sites for electrophilic attack (high ƒ- values).
Table 2: Hypothetical Condensed Fukui Function Values for Reactive Sites in this compound Illustrative values to demonstrate local reactivity.
| Atomic Site | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| Isothiocyanate Carbon (C) | 0.48 | 0.05 | Primary site for nucleophilic attack. |
| Isothiocyanate Nitrogen (N) | 0.15 | 0.25 | A likely site for electrophilic attack. |
| Isothiocyanate Sulfur (S) | 0.22 | 0.31 | The most probable site for electrophilic attack. |
Beyond DFT, other quantum mechanical methods are available to study molecular properties.
Ab Initio Calculations: These methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. montana.edu Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. nih.gov They can be highly accurate but are computationally very demanding, limiting their use to smaller systems. nih.gov
Semi-Empirical Calculations: These methods simplify the complex calculations of ab initio approaches by incorporating some experimental data and parameters to approximate certain integrals. nih.gov This makes them significantly faster and suitable for very large molecules or high-throughput screenings. ethz.ch Common methods include AM1, PM3, PM6, and the DFTB (Density-Functional Tight-Binding) approach. nih.govuomustansiriyah.edu.iq While less accurate than ab initio methods, they are valuable for initial geometric optimizations and calculating properties like heats of formation. scielo.org.mx
Table 3: Comparison of Hypothetical Calculated Properties for this compound Illustrative data comparing different computational methods.
| Property | Ab Initio (HF/6-31G*) | Semi-Empirical (PM6) | DFT (B3LYP/6-31G*) |
|---|---|---|---|
| Heat of Formation (kcal/mol) | N/A (not directly calculated) | 55.8 | N/A (not directly calculated) |
| Dipole Moment (Debye) | 4.15 | 3.80 | 3.95 |
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide detailed information about conformational changes, molecular flexibility, and interactions with other molecules (e.g., solvents, proteins, or surfaces). researchgate.netmdpi.com
For this compound, MD simulations could be employed to:
Study Intermolecular Interactions: Simulate how the molecule interacts with itself in a condensed phase or with solvent molecules. This is crucial for understanding its physical properties like solubility and boiling point.
Probe Binding Mechanisms: If studying its interaction with a biological target, MD simulations can reveal how the molecule fits into a binding site and the stability of the resulting complex over time. nih.govnih.gov Key parameters such as Root Mean Square Deviation (RMSD) are used to assess the stability of the simulated system. mdpi.comfrontiersin.org
In Silico Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying unknown substances. By calculating the vibrational frequencies or the response to a magnetic field, it is possible to generate theoretical spectra.
Infrared (IR) Spectroscopy: DFT and ab initio calculations can predict the vibrational frequencies of a molecule. montana.edu These theoretical frequencies correspond to the stretching and bending of chemical bonds and can be correlated with experimental IR spectra to assign specific peaks to functional groups. For this compound, this would be useful for identifying the characteristic asymmetric stretch of the -N=C=S group (typically around 2000-2200 cm⁻¹) and the C-O-C ether linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict chemical shifts (¹H and ¹³C) by computing the magnetic shielding around each nucleus. This aids in the assignment of complex experimental NMR spectra.
Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound Illustrative data for spectral analysis.
| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency |
|---|---|---|
| N=C=S Asymmetric Stretch | 2155 | 2140 |
| Aromatic C=C Stretch | 1605 | 1595 |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions at a molecular level. For this compound, while specific computational studies detailing its reaction pathways and transition states are not extensively available in the public domain, we can infer its likely reactive behavior by examining theoretical investigations of analogous aryl isothiocyanates. These studies, typically employing Density Functional Theory (DFT), offer deep insights into the energetics and geometries of molecules as they transform from reactants to products.
The isothiocyanate functional group (–N=C=S) is characterized by its cumulated double bonds, making it a versatile reactant in various chemical transformations, most notably cycloaddition and nucleophilic addition reactions. Computational studies on these reaction types with other aryl isothiocyanates help to map out the potential energy surface, identifying the most favorable routes and the structures of high-energy transition states.
A central focus of computational elucidation is the determination of reaction mechanisms, which can be either concerted (bond-making and breaking occurs in a single step) or stepwise (involving one or more intermediates). For instance, in the reaction of isothiocyanates with certain reactants, a stepwise mechanism may be favored in polar solvents, while a concerted pathway is preferred in the gas phase or nonpolar solvents. acs.org
Cycloaddition Reactions
Cycloaddition reactions are a common mode of reactivity for isothiocyanates. Theoretical studies on the [3+2] cycloaddition of isothiocyanates with diazoazoles have been performed using DFT methods. researchgate.net These studies calculate the activation barriers for different possible pathways, revealing which regio- and stereoisomers are kinetically favored. The calculations involve optimizing the geometries of the reactants, transition states, and products and determining their relative energies.
For example, a study on the reaction of an isothiocyanate with a diazopyrazole derivative identified a pseudopericyclic cycloaddition mechanism. researchgate.net The activation barrier for this process was computationally determined, providing a quantitative measure of the reaction's feasibility. researchgate.net Such studies also analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to rationalize the observed reactivity and regioselectivity. researchgate.net
Illustrative Data from a DFT Study of a Model Aryl Isothiocyanate Cycloaddition
To illustrate the typical data generated from such studies, the following table presents hypothetical activation energies for a model cycloaddition reaction. This data is representative of what would be sought for this compound.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A (Exo approach) | TS-Exo | 15.2 |
| Pathway B (Endo approach) | TS-Endo | 18.5 |
| Pathway C (Stepwise, Intermediate 1 formation) | TS1 | 21.0 |
| Pathway D (Stepwise, Intermediate 2 formation) | TS2 | 19.8 |
| Note: This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound. The values are typical for DFT calculations on cycloaddition reactions. |
Nucleophilic Addition Reactions
The carbon atom of the isothiocyanate group is electrophilic and susceptible to attack by nucleophiles. Computational studies have been instrumental in elucidating the mechanisms of these reactions. For example, the pyridinolysis of aryl isothiocyanophosphates has been investigated, revealing a mechanistic shift from a concerted to a stepwise pathway depending on the electronic properties of the nucleophile. researchgate.net
In a theoretical investigation of the reaction between phenyl carbonyl isothiocyanates and pyridines, DFT calculations were used to model the potential energy surface. ugent.be The study located the zwitterionic tetrahedral intermediate and the transition states for its formation and breakdown. By calculating the energies of these species, the rate-limiting step of the reaction could be identified. ugent.be The influence of substituents on both the nucleophile and the substrate on the reaction barrier can also be quantified through such computational models. ugent.be
Applications of 4 Butoxyphenylisothiocyanate in Advanced Organic Synthesis and Materials Science Research
Applications in Materials Science Research
Incorporation into Liquid Crystalline Systems
Liquid crystals (LCs) represent a state of matter between conventional liquids and solid crystals, possessing both fluidity and long-range molecular order. iosrjournals.org Molecules that form these phases are known as mesogens. 4-Butoxyphenylisothiocyanate and related isothiocyanato-compounds are highly valued as components in nematic liquid crystal mixtures. bohrium.com The isothiocyanate group is a highly polar terminal group that can enhance the molecular order parameter. ui.ac.id Its distinct electronic and structural characteristics, particularly its contribution to high birefringence and positive dielectric anisotropy, make it a superior alternative to traditional polar groups like the cyano group for certain applications. ui.ac.idmdpi.com Liquid crystal mixtures are often formulated as eutectic compositions, combining several compounds, including isothiocyanate derivatives, to achieve a broad and convenient temperature range for the nematic phase. mdpi.comnih.gov
A key characteristic of liquid crystals is birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. bohrium.com Materials with high birefringence are critical for various electro-optical applications, including optical phase modulators and fast-switching display technologies, as they allow for the use of thinner liquid crystal cells. bohrium.commdpi.com
The molecular structure of this compound is well-suited for achieving high birefringence. This property arises from a large anisotropy of the electron polarizability, which is enhanced by the presence of long, conjugated π-electron systems within a rigid molecular core. mdpi.com The combination of the aromatic phenyl ring and the strongly polar isothiocyanate terminal group in these molecules provides significant π-electron coupling, which is a primary contributor to high birefringence values. bohrium.comnih.gov
Isothiocyanate-based liquid crystals consistently demonstrate higher birefringence compared to their cyanobiphenyl counterparts. ui.ac.idoptica.org For instance, an isothiocyanate mixture known as LCMS-107 has an exceptionally high birefringence of Δn = 0.38 at a wavelength of 633 nm, a significant increase over the Δn ≈ 0.152 measured for the common cyanobiphenyl mixture E7 in the terahertz range. optica.org This superior performance makes isothiocyanate-containing LCs highly desirable for devices operating in the visible, near-infrared, microwave, and terahertz regions of the electromagnetic spectrum. bohrium.comoptica.org
Table 1: Comparison of Properties for Isothiocyanate and Cyano-based Liquid Crystals This table provides a comparative overview of key physical properties between representative isothiocyanate and cyano-containing liquid crystal compounds.
| Property | Isothiocyanate Compounds | Cyano Compounds | Significance |
| Birefringence (Δn) | Exceptionally high (e.g., 0.38 at 633 nm) optica.org | Moderately high (e.g., ~0.15) optica.org | Higher birefringence allows for thinner device cells and faster response times. mdpi.com |
| Viscosity | Lower ui.ac.id | Higher due to antiparallel conformation ui.ac.id | Lower viscosity contributes to faster switching speeds in displays. |
| Molecular Conformation | Incapable of antiparallel conformation ui.ac.id | Exhibits antiparallel conformation ui.ac.id | This structural difference directly impacts viscosity and dielectric properties. |
| Elastic Constants (k₃₃/k₁₁) | Can exhibit low ratios (e.g., ~0.5) mdpi.com | Typically higher | A low bend-to-splay elastic constant ratio is advantageous for certain display modes. |
Mesogenic behavior refers to the ability of a compound to form liquid crystal phases (mesophases) over a specific temperature range. The molecular structure of this compound, featuring a rigid core and a flexible terminal alkoxy chain, is a classic design for inducing mesomorphism. The specific length of the alkyl or alkoxy chain plays a critical role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures between them. ui.ac.idresearchgate.net
In homologous series, increasing the length of the alkoxy chain can influence the phase transitions and even produce an "odd-even" effect, where clearing temperatures alternate between members with odd and even numbers of carbon atoms in the chain. vanderbilt.edu While individual compounds like this compound have their own distinct mesogenic properties, they are most often used as components in complex mixtures. mdpi.com By carefully selecting and mixing different mesogens, including those with isothiocyanate, cyano, and fluoro groups, researchers can precisely tune the final properties of the liquid crystal material. This allows for the creation of custom mixtures with optimized characteristics, such as a wide nematic temperature range, low melting point, and specific birefringence, tailored for advanced applications like large-aperture liquid crystal lenses. bohrium.comnih.gov
Development of Functional Polymeric Architectures
The term "functional polymeric architectures" refers to macromolecules with complex, well-defined structures such as star-shaped, brush-like, or dendritic polymers. mdpi.com These architectures are designed to impart specific functions for use in advanced materials. The synthesis of these complex structures often relies on the strategic use of functional monomers or post-polymerization modification techniques where reactive groups are attached to a polymer backbone. nih.govnih.gov
The isothiocyanate group (-NCS) is a versatile reactive handle that can participate in several chemical reactions, making compounds like this compound valuable building blocks for such architectures. wpmucdn.compolympart.ir This reactivity allows for the covalent attachment of the molecule onto polymer backbones or other substrates. For example, a polymer synthesized with pending hydroxyl or amine groups could be functionalized by reacting it with this compound. This "grafting-to" approach enriches the final material with the specific optical or electronic properties of the isothiocyanate moiety.
Alternatively, this compound can be chemically modified to include a polymerizable group (e.g., a methacrylate (B99206) or styrenic unit), transforming it into a functional monomer. This monomer can then be copolymerized with other monomers using controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create well-defined polymer architectures. mdpi.comacs.org
Table 2: Strategies for Incorporating this compound into Polymeric Architectures This table outlines potential synthetic routes to create functional polymers using the reactive isothiocyanate group.
| Strategy | Description | Resulting Architecture | Key Advantage |
| Post-Polymerization Modification | A pre-formed polymer with reactive sites (e.g., -OH, -NH₂) is treated with this compound. nih.gov | Graft or side-chain functionalized polymer. | Allows for the use of a wide range of existing polymer backbones. |
| Functional Monomer Polymerization | This compound is first converted into a monomer and then (co)polymerized. abo.fi | Linear, block, or statistical copolymers with integrated functionality. | Precise control over the placement and density of functional units along the polymer chain. |
| Functional Initiator | The isothiocyanate molecule is attached to a polymerization initiator, which then grows a polymer chain. nih.gov | End-functionalized polymer (telechelic). | Places the functional group at a specific location (the chain end). |
| Surface-Initiated Polymerization | A surface is first functionalized with isothiocyanate-containing molecules, which then initiate polymer growth from the surface. acs.org | Polymer brushes or surface coatings. | Creates functional surfaces with tailored properties. |
Advanced Encapsulation and Controlled Release Systems for Isothiocyanates
Many isothiocyanates, particularly those with lower molecular weights like allyl isothiocyanate (AITC), are known for their high volatility and strong odor, which can limit their practical application. nih.govresearchgate.net Microencapsulation is a technology used to entrap a core material (in this case, an isothiocyanate) within a protective shell, or wall material. mdpi.com This technique offers a solution to manage volatility, protect the active compound from degradation, and provide a mechanism for its controlled or triggered release over time. mdpi.comnih.gov
Several methods are suitable for encapsulating isothiocyanates. Complex coacervation, which uses the interaction between two oppositely charged polymers like gelatin and gum arabic, has been successfully used to encapsulate AITC with efficiencies exceeding 90%. nih.govresearchgate.net Another approach involves using biodegradable polymers like polylactic acid (PLA) or modified starches, which can form a matrix that holds the isothiocyanate. researchgate.netmdpi.com The release of the active compound can be triggered by environmental factors such as changes in pH, temperature, or relative humidity (RH). researchgate.netnih.gov For example, systems have been designed where the release of AITC from a packaging film is triggered by high humidity, making it ideal for preserving high-moisture foods. researchgate.net
The performance of these systems is evaluated by key parameters such as encapsulation efficiency (the percentage of active material successfully entrapped) and the release kinetics under specific conditions. nih.govmdpi.com
Table 3: Representative Performance of an Isothiocyanate Microencapsulation System Data is based on a study of allyl isothiocyanate (AITC) encapsulated via complex coacervation, illustrating typical performance metrics.
| Parameter | Description | Value / Finding | Reference |
| Core Material | The active compound being encapsulated. | Allyl Isothiocyanate (AITC) | nih.gov |
| Wall Materials | The polymers forming the microcapsule shell. | Gelatin and Gum Arabic | nih.govresearchgate.net |
| Encapsulation Method | The technique used to form the microcapsules. | Complex Coacervation | researchgate.net |
| Encapsulation Efficiency | The percentage of AITC successfully entrapped in the microcapsules. | > 90% | nih.govresearchgate.net |
| Release Profile | The rate at which the core material is released. | Effectively controlled release, reducing irritancy and prolonging effect. | nih.gov |
| Application Demonstrated | A practical use case for the encapsulated system. | Prolonged the storage time of tomatoes by controlling pathogens. | nih.gov |
Q & A
Q. What are the standard synthetic routes for 4-Butoxyphenylisothiocyanate, and how can its purity be validated?
The synthesis of aryl isothiocyanates like this compound typically involves reacting aniline derivatives with thiophosgene or via thiocyanate substitution. A common method for analogous compounds (e.g., 4-Methoxyphenyl isothiocyanate) includes reacting 4-butoxyaniline with thiophosgene in an inert solvent under controlled pH (8–10) to minimize hydrolysis . Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) to confirm structural integrity . Moisture sensitivity necessitates anhydrous conditions during synthesis and storage .
Q. How does the solubility profile of this compound influence its reactivity in organic synthesis?
Aryl isothiocyanates are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyze in water . The butoxy group enhances lipophilicity, making it more soluble in organic phases compared to shorter alkoxy analogs. This solubility affects reaction kinetics in nucleophilic additions (e.g., with amines or alcohols), requiring solvent selection to balance reactivity and stability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Aryl isothiocyanates are moisture-sensitive and incompatible with oxidizing agents, alcohols, and amines . Handling requires PPE (gloves, goggles, lab coat), fume hood use, and inert atmosphere storage. Hydrolysis products (e.g., H₂S) demand rigorous ventilation . Emergency measures for exposure include copious water rinsing for skin/eyes and immediate medical consultation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in heterocyclic synthesis?
Yield optimization in heterocycle formation (e.g., triazoles or thiadiazines) involves controlling stoichiometry, temperature, and catalyst use. For example, cyclocondensation with hydrazines requires precise stoichiometric ratios (1:1.2) and microwave-assisted heating to reduce side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps identify intermediates .
Q. What analytical techniques resolve contradictions in stability data for this compound under varying storage conditions?
Stability studies for aryl isothiocyanates reveal conflicting degradation rates due to moisture and light exposure. Accelerated stability testing (40°C/75% RH) combined with LC-MS can identify degradation products (e.g., thioureas or oxidized species) . Long-term storage recommendations include amber glass vials under nitrogen at –20°C, with periodic purity checks via GC .
Q. How do electronic effects of the butoxy substituent influence the electrophilicity of the isothiocyanate group?
The electron-donating butoxy group decreases the electrophilicity of the isothiocyanate moiety compared to electron-withdrawing substituents (e.g., nitro groups). This reduces reactivity toward weak nucleophiles but enhances selectivity in stepwise syntheses. Computational studies (DFT calculations) can quantify this effect by analyzing charge distribution at the NCS group .
Q. What strategies mitigate side reactions when derivatizing this compound with sterically hindered amines?
Steric hindrance in amines slows nucleophilic attack, leading to competing hydrolysis. Strategies include using activating agents (e.g., DCC) or ionic liquids to enhance reaction rates . Solvent polarity adjustments (e.g., switching from THF to DMF) and elevated temperatures (60–80°C) also improve yields .
Methodological Considerations
- Spectral Characterization : Combine H/C NMR (for aryl and butoxy protons) with FT-IR (N=C=S stretch at ~2050 cm) .
- Toxicity Profiling : Use in vitro assays (e.g., Ames test) to assess mutagenicity, referencing structural analogs like phenyl isothiocyanate .
- Environmental Impact : Follow EPA guidelines for disposal, as thiocyanates can generate toxic gases (e.g., HCN) upon incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
